molecular formula C7H14O2 B13024290 (2,2,3-Trimethyloxetan-3-yl)methanol

(2,2,3-Trimethyloxetan-3-yl)methanol

Cat. No.: B13024290
M. Wt: 130.18 g/mol
InChI Key: UPAQXUXPBCCNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,3-Trimethyloxetan-3-yl)methanol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18486 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with three methyl groups and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3-Trimethyloxetan-3-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with an appropriate oxidizing agent to form the oxetane ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2,2,3-Trimethyloxetan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted oxetane derivatives .

Scientific Research Applications

(2,2,3-Trimethyloxetan-3-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,2,3-Trimethyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyloxetan-3-yl)methanol
  • (2,3-Dimethyloxetan-3-yl)methanol
  • (2-Methyloxetan-3-yl)methanol

Uniqueness

(2,2,3-Trimethyloxetan-3-yl)methanol is unique due to the presence of three methyl groups on the oxetane ring, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds that may have fewer or different substituents on the oxetane ring .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2,2,3-trimethyloxetan-3-yl)methanol

InChI

InChI=1S/C7H14O2/c1-6(2)7(3,4-8)5-9-6/h8H,4-5H2,1-3H3

InChI Key

UPAQXUXPBCCNPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CO1)(C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.